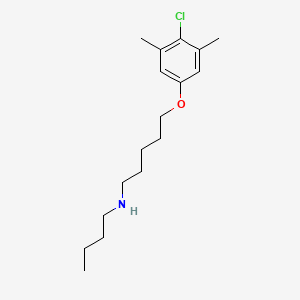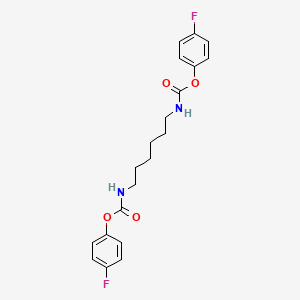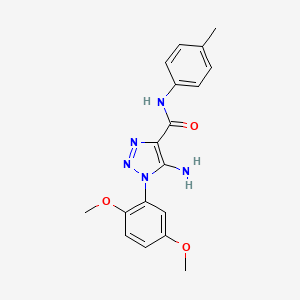![molecular formula C13H12N4S2 B5218302 4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5218302.png)
4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole is a synthetic compound with potential therapeutic applications in various fields of medicine. It is commonly referred to as MPTT and is a member of the triazole family of compounds.
Wirkmechanismus
The mechanism of action of MPTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, MPTT has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. MPTT has also been shown to activate the p53 pathway, which plays a critical role in regulating cell growth and apoptosis. In infectious disease research, MPTT has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis. In neurological disorder research, MPTT has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPTT has been shown to have various biochemical and physiological effects, depending on the context in which it is studied. In cancer cells, MPTT has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In infectious disease research, MPTT has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi. In neurological disorder research, MPTT has been shown to have neuroprotective effects, including antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPTT has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of medicine, which makes it an attractive target for drug development. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its limited solubility in water, which may make it difficult to work with in certain contexts. Another limitation is its potential toxicity, which may require careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for MPTT research. One direction is the development of MPTT-based drugs for cancer, infectious diseases, and neurological disorders. Another direction is the exploration of MPTT's mechanism of action, which may provide insights into its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of MPTT in various contexts, including in vivo studies. Finally, the development of new synthesis methods for MPTT may improve its accessibility and potential applications.
Synthesemethoden
MPTT can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-phenyl-1,3-thiazole with thioacetic acid to produce 2-phenylthioacetylthiazole. The second step involves the reaction of 2-phenylthioacetylthiazole with hydrazine hydrate to produce 2-phenylthioacetylhydrazide. The final step involves the reaction of 2-phenylthioacetylhydrazide with methyl isothiocyanate to produce MPTT.
Wissenschaftliche Forschungsanwendungen
MPTT has been studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, MPTT has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In infectious disease research, MPTT has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi. In neurological disorder research, MPTT has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S2/c1-17-9-14-16-13(17)19-8-11-7-18-12(15-11)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSURULSYSIRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218230.png)

![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-N'-phenylthiourea](/img/structure/B5218253.png)
![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5218258.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)

![N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5218270.png)
![ethyl 5-hydroxy-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B5218277.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5218292.png)

![9-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5218295.png)
![3-[4-amino-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B5218311.png)